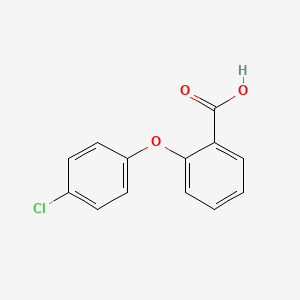
2-(4-Chlorophenoxy)benzoic acid
Cat. No. B1633616
M. Wt: 248.66 g/mol
InChI Key: KPENLTXCDFOSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04094900
Procedure details


To a well stirred mixture of 15.7 g. (0.1 mole) of 2-chlorobenzoic acid and 15.0 g. (0.1 mole) of sodium iodide in 250 ml. of 4-chlorophenol was rapidly added a solution of 16 g. (0.4 mole) of sodium hydroxide dissolved in 16 ml. of water. The reaction mixture was heated and concentrated under reduced pressure to an internal temperature of about 145° C. to remove the water and excess 4-chlorophenol. The residue was then stirred at 170° C. for about 7 hours, cooled and diluted with 250 ml. of water. The aqueous solution was extracted with ethyl acetate after acidifying with dilute hydrochloric acid. The ethyl acetate extractions were washed with water, dried and concentrated under reduced pressure. The residue was recrystallized from a benzene-hexane mixture to give pure 2-(4'-chlorophenoxy)benzoic acid, m.p. 114°-115° C.





Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[I-].[Na+].[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1.[OH-].[Na+]>O>[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][C:2]2[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=2[C:4]([OH:6])=[O:5])=[CH:16][CH:15]=1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)O)C=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)O
|
Step Four
|
Name
|
|
|
Quantity
|
0.4 mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
To a well stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixture of 15.7 g
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure to an internal temperature of about 145° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the water and excess 4-chlorophenol
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The residue was then stirred at 170° C. for about 7 hours
|
|
Duration
|
7 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with 250 ml
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous solution was extracted with ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The ethyl acetate extractions
|
WASH
|
Type
|
WASH
|
|
Details
|
were washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was recrystallized from a benzene-hexane mixture
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(OC2=C(C(=O)O)C=CC=C2)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
